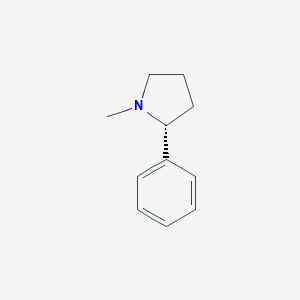

(R)-1-Methyl-2-phenylpyrrolidine

Vue d'ensemble

Description

(R)-1-Methyl-2-phenylpyrrolidine is a chiral compound with the molecular formula C11H15N It is a member of the pyrrolidine family, characterized by a five-membered ring containing one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (R)-1-Methyl-2-phenylpyrrolidine typically involves the reaction of 2-phenylpyrrolidine with a methylating agent under controlled conditions. One common method is the reductive amination of 2-phenylpyrrolidine using formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol at room temperature, yielding this compound with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Analyse Des Réactions Chimiques

Oxidation Reactions

(R)-1-Methyl-2-phenylpyrrolidine undergoes oxidation at both the α- and β-carbon positions (relative to nitrogen) under enzymatic and chemical conditions:

Key findings:

-

Enzymatic oxidation by engineered CYP119 mutants enables β-C─H functionalization through radical intermediates, producing indole derivatives via desaturation .

-

Strong chemical oxidants preferentially attack the α-position, forming lactams through a proposed hemiaminal intermediate .

Reduction Pathways

The compound participates in stereospecific reductions critical for pharmaceutical intermediate synthesis:

Table 2. Reduction outcomes under varying conditions

Mechanistic insights:

-

Lithium aluminum hydride reduces lactams to amines via a two-electron transfer mechanism while preserving stereochemistry .

-

Borane-mediated diol formation proceeds through sequential ketone reductions with facial selectivity dictated by steric effects .

C─H Functionalization

Regiodivergent functionalization has been achieved through biocatalytic and radical-mediated approaches:

Key reaction parameters:

-

Enzymatic C─H insertion : CYP119-168 variant with ethyl diazoacetate yields β-functionalized products (TOF = 28 min⁻¹) via radical rebound mechanism

-

Photochemical alkylation : UV irradiation with formaldehyde generates 2-(hydroxyalkyl) adducts through Norrish type II pathway

-

Deuterium kinetic isotope effect : k_H/k_D = 3.2 observed at β-position, confirming H-atom abstraction as rate-determining step

Substitution Reactions

The tertiary amine undergoes selective alkylation and arylation:

Table 3. N- and C-substitution reactivity

Notable observations:

-

N-Methylation occurs preferentially over ring substitution due to steric protection of the α-C positions

-

Chlorination follows electrophilic aromatic substitution rules, with para-selectivity driven by electronic effects

Mechanistic Considerations

Radical intermediates dominate many transformations:

Proposed mechanism for enzymatic C─H functionalization :

-

Enzymatic generation of iron-carbene intermediate

-

Hydrogen atom abstraction (HAA) forming carbon radical

-

Radical rebound with carbene fragment → C─C bond formation

-

Competitive desaturation via second HAA (15-22% byproduct)

DFT calculations reveal:

-

Activation barrier for α-HAA: 14.3 kcal/mol vs β-HAA: 12.7 kcal/mol

-

Radical stability order: β-C > α-C (ΔG = 1.6 kcal/mol)

This comprehensive analysis demonstrates this compound's versatility in organic synthesis, particularly for generating chiral building blocks through controlled C─H activation and stereospecific transformations. Recent advances in enzymatic functionalization and computational modeling provide robust frameworks for predicting and optimizing its reactivity.

Applications De Recherche Scientifique

Chemistry

In synthetic organic chemistry, (R)-1-Methyl-2-phenylpyrrolidine serves as a chiral building block for the synthesis of complex organic molecules. Its chirality facilitates the creation of enantiomerically pure compounds essential for drug development.

Biology

This compound has been investigated for its role in modulating neurotransmitter systems, particularly dopamine and serotonin. Research indicates that it may act as an agonist or antagonist at specific receptor sites, influencing neuronal activity and synaptic transmission .

Table 2: Biological Activity

| Neurotransmitter System | Mechanism of Action | Potential Effects |

|---|---|---|

| Dopamine | Modulation of release at receptor sites | Enhanced locomotor activity; potential treatment for Parkinson's disease |

| Serotonin | Interaction with serotonin receptors | Possible antidepressant effects; mood regulation |

Medicine

This compound is being explored for its therapeutic potential in treating neurological disorders such as Parkinson’s disease and depression. Its dopaminergic activity may alleviate symptoms associated with dopamine deficiency, while its effects on serotonin levels suggest potential benefits in mood disorders .

Case Studies

Several studies have demonstrated the efficacy of this compound in preclinical models:

- Parkinson's Disease : A study indicated that administration improved locomotor activity in animal models, suggesting enhanced dopaminergic function.

- Depression : Research showed that the compound exhibited positive allosteric modulation of sigma-1 receptors, which are implicated in neuroprotection and cognitive enhancement.

- Neurotransmitter Interaction : Experiments revealed that this compound modulates neurotransmitter release effectively, indicating its potential as a therapeutic agent in neuropharmacology .

Mécanisme D'action

The mechanism of action of (R)-1-Methyl-2-phenylpyrrolidine involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the release of dopamine and serotonin, which are crucial for mood regulation and cognitive functions. The compound may act as an agonist or antagonist at specific receptor sites, influencing neuronal activity and synaptic transmission .

Comparaison Avec Des Composés Similaires

Similar Compounds

(2R)-2-Phenylpyrrolidine: Shares a similar structure but lacks the methyl group at the nitrogen atom.

(2R)-1-Methyl-2-(2-methylphenyl)pyrrolidine: Contains an additional methyl group on the phenyl ring, altering its chemical properties.

Uniqueness

(R)-1-Methyl-2-phenylpyrrolidine is unique due to its specific chiral configuration and the presence of both a methyl and phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Activité Biologique

(R)-1-Methyl-2-phenylpyrrolidine is a chiral compound that has garnered interest in various fields, particularly in medicinal chemistry and neuroscience. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by its unique chiral configuration, which significantly influences its biological properties. The compound's molecular formula is , and it features a pyrrolidine ring with a methyl group and a phenyl substituent.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the central nervous system (CNS). Research indicates that it modulates the release of key neurotransmitters such as dopamine and serotonin , which are crucial for mood regulation and cognitive functions.

Interaction with Receptors

- Dopamine Receptors : The compound may act as an agonist or antagonist at specific dopamine receptor subtypes, influencing neuronal activity and synaptic transmission.

- Serotonin Receptors : It has also been investigated for its potential effects on serotonin receptors, which play a significant role in mood disorders.

Neurological Disorders

This compound has been explored for its therapeutic potential in treating neurological disorders such as:

- Parkinson’s Disease : Due to its dopaminergic activity, it may help alleviate symptoms associated with dopamine deficiency.

- Depression : Its modulation of serotonin levels suggests potential antidepressant effects .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- A study demonstrated that administration of the compound improved locomotor activity in animal models, indicating enhanced dopaminergic function .

- Another investigation revealed that it exhibited positive allosteric modulation of sigma-1 receptors, which are implicated in neuroprotection and cognitive enhancement .

Comparative Biological Activity

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (2R)-2-Phenylpyrrolidine | Lacks methyl group at nitrogen | Limited neuropharmacological effects |

| (2R)-1-Methyl-2-(2-methylphenyl)pyrrolidine | Additional methyl group on phenyl ring | Altered pharmacokinetics and receptor affinity |

| (4R)-Phenylpiracetam | Related structure with distinct stereochemistry | Strong antidepressant effects |

Research Findings

Recent studies have provided insights into the pharmacological profile of this compound:

- Pharmacological Testing : Comparative studies indicated that enantiomers exhibit differential activity profiles, emphasizing the importance of stereochemistry in drug efficacy .

- Binding Assays : In vitro assays demonstrated limited binding to various CNS targets, with sigma-1 receptors identified as significant interaction sites .

Propriétés

IUPAC Name |

(2R)-1-methyl-2-phenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-12-9-5-8-11(12)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJFIXHHAWJMRM-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of determining the absolute configuration of (R)-(+)-1-methyl-2-phenylpyrrolidine?

A1: Understanding the absolute configuration of chiral molecules is crucial in organic chemistry, particularly in pharmaceutical research. Many drugs are chiral, and their biological activity often depends on their absolute configuration. Determining the absolute configuration of (R)-(+)-1-methyl-2-phenylpyrrolidine [, ] provides a basis for understanding its potential biological properties and for further studies on its derivatives.

Q2: How was the absolute configuration of (R)-(+)-1-methyl-2-phenylpyrrolidine determined in the research?

A2: While the specific details of the method used are not provided in the abstracts, the titles of both papers indicate that the absolute configuration of (R)-(+)-1-methyl-2-phenylpyrrolidine was successfully determined [, ]. Typically, methods like X-ray crystallography with anomalous dispersion or chemical correlation to compounds with known configurations are employed for such determinations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.